molecular formula C25H25BrO4 B1336687 tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate CAS No. 158980-57-5

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate

Cat. No. B1336687
CAS RN: 158980-57-5
M. Wt: 469.4 g/mol
InChI Key: FQDGKFPDOHUYRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl substituted aromatic compounds often involves the use of tert-butyl groups to influence the physical and chemical properties of the final product. For example, the synthesis of 5-tert-butyl-1,3-bis(4-fluorobenzoyl)benzene was achieved by reacting 5-tert-butylisophthaloyl chloride with fluorobenzene, which was then polymerized to create poly(arylene ether ketone)s with pendant tertiary butyl groups . Similarly, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized using bismuth-based C-H bond activation and CO2 insertion chemistry . These methods demonstrate the versatility of tert-butyl groups in the synthesis of complex aromatic compounds.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds is characterized by the presence of bulky tert-butyl groups, which can influence the overall shape and reactivity of the molecule. For instance, the presence of tert-butyl groups in poly(arylene ether ketone)s affects their physical, thermal, mechanical, and adhesion properties . The molecular structure of these compounds can be further modified through reactions with other functional groups, as seen in the synthesis of various polyamides based on tert-butyl substituted catechol derivatives .

Chemical Reactions Analysis

Tert-butyl substituted benzoates can undergo a variety of chemical reactions. For example, the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid can react with iodine to undergo decarboxylation or with trimethylsilyl chloride to produce a trimethylsilyl ether . Aryl radical cyclization and tandem carboxylation are other types of reactions that can be mediated by tert-butyl substituted compounds, as demonstrated in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are significantly influenced by the tert-butyl groups. These bulky groups can enhance the solubility and thermal stability of the compounds, as seen in the polyamides derived from tert-butyl substituted catechol . The presence of tert-butyl groups can also affect the crystallization behavior and hydrogen bonding patterns in the solid state, as observed in the hydrogen-bonded chains and aggregates of tert-butyl substituted pyrazoles .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid : This compound can be synthesized from tert-butyl derivatives, showing potential in organic synthesis applications (Yi, 2003).
  • Formation of Benzaldehyde Derivatives : tert-Butyl 4-bromobenzoate is used in the synthesis of benzaldehyde, demonstrating its role in the formation of aromatic compounds (Kende & Zhong, 1999).

Catalysis and Polymerization

  • Catalytic Applications in Asymmetric Hydrogenation : Tert-butyl-based ligands demonstrate high enantioselectivities and catalytic activities in asymmetric hydrogenation, highlighting their potential in pharmaceutical synthesis (Imamoto et al., 2012).
  • Polymerization for High-Performance Polymers : The synthesis of polymers with pendant tertiary butyl groups utilizes tert-butyl derivatives, indicating their significance in developing materials with enhanced thermal and mechanical properties (Yıldız et al., 2007).

Advanced Material Development

  • Design of Fluorescent Molecular Rotors : Tert-butyl derivatives are used in creating fluorescent molecular rotors for bioimaging, showcasing their application in advanced material science and biomedical fields (Ibarra-Rodrı Guez et al., 2017).
  • Synthesis of Light-Emitting Diodes (LEDs) : Tert-butyl derivatives contribute to the synthesis of blue-emitting anthracenes, indicating their role in optoelectronic device fabrication (Danel et al., 2002).

Environmental and Green Chemistry

  • Electrochemical Synthesis of Benzoxazole Derivatives : The compound plays a role in the green synthesis of benzoxazole derivatives, emphasizing its importance in environmentally friendly chemical processes (Salehzadeh et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for the study and use of this compound would depend on its properties and potential applications. For example, if it exhibits interesting reactivity, it could be studied further as a synthetic intermediate. If it exhibits biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

tert-butyl 4-bromo-3,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrO4/c1-25(2,3)30-24(27)20-14-21(28-16-18-10-6-4-7-11-18)23(26)22(15-20)29-17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDGKFPDOHUYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439133
Record name tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate

CAS RN

158980-57-5
Record name tert-Butyl 3,5-bis(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 3,5-bis-benzyloxy-4-bromo-benzoic acid (200b) (153 g, 0.37 mol) in DMF (1 L) was added CDI (90 g, 0.56 mol) in several portions. The solution was stirred at 40° C. for 1 hr. t-BuOH (55 g, 0.74 mol) was added to the mixture and then followed by the drop wise addition of DBU (56.3 g, 0.37 mol). The resulting solution was stirred at 40° C. for 2 days. TLC (EtOAc/petroleum ether=1/10) showed that the reaction was complete. The mixture was cooled to room temperature and poured into ice water (1 L). The mixture was acidified to pH 5 with conc. HCl and stirred for 1 hr. The formed solid was filtered and washed with water, then dried in vacuo to give the title compound (165 g, 86% yield) as a brown solid. 1H NMR (400 MHz, CDCl3): δ 7.57-7.25 (m, 12H), 5.21 (s, 4H), 1.58 (s, 9H).
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153 g
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90 g
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55 g
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56.3 g
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86%

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